1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)- 1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)- 5-HT3 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 117186-80-8
VCID: VC0006311
InChI: InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
SMILES: CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)-

CAS No.: 117186-80-8

Inhibitors

VCID: VC0006311

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)- - 117186-80-8

CAS No. 117186-80-8
Product Name 1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)-
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
Standard InChI InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
Standard InChIKey AQCBJPZFJDPIGL-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C
Canonical SMILES CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C
Description 5-HT3 receptor antagonist; High Quality Biochemicals for Research Uses
Synonyms 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
GR 65630
GR-65630
GR65630
PubChem Compound 124006
Last Modified Nov 11 2021
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